molecular formula C17H15F3N4O2 B2380654 (1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396685-30-5

(1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2380654
CAS No.: 1396685-30-5
M. Wt: 364.328
InChI Key: QXFGIKKPYQQVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a sophisticated chemical hybrid designed for advanced drug discovery research. This compound strategically incorporates two privileged pharmacophores—the indole scaffold and the 1,3,4-oxadiazole ring—known for their broad and significant biological activities. The indole nucleus is ubiquitous in medicinal chemistry, found in numerous natural products and marketed drugs . Its derivatives are extensively documented to exhibit a wide spectrum of therapeutic properties, including antimicrobial, antiviral, antifungal, and anti-inflammatory activities . Furthermore, the 1,3,4-oxadiazole heterocycle, particularly when substituted with a bio-enhancing trifluoromethyl group, is a recognized key motif in the development of new pharmacologically active agents . This heterocyclic system is noted for its metabolic stability and its ability to participate in key hydrogen bonding interactions, making it a valuable bioisostere for ester and amide functionalities . The integration of these potent moieties through a piperidine linker creates a novel molecular entity with high potential for probing new biological pathways. This compound is of significant interest for researchers focused on designing and evaluating new anti-infective agents, given the well-established efficacy of both indole and 1,3,4-oxadiazole derivatives against various bacterial and fungal pathogens . It serves as a crucial building block in the synthesis of more complex molecules and as a lead compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against challenging drug targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1H-indol-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c18-17(19,20)16-23-22-14(26-16)11-5-3-7-24(9-11)15(25)13-8-10-4-1-2-6-12(10)21-13/h1-2,4,6,8,11,21H,3,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFGIKKPYQQVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4=NN=C(O4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives, it’s likely that this compound could have a wide range of molecular and cellular effects.

Biological Activity

The compound (1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic molecule that incorporates both indole and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound's structure can be broken down into three main components:

  • Indole Moiety : Known for its role in various biological processes and its presence in many natural products.
  • Oxadiazole Ring : This five-membered heterocyclic compound has shown significant biological activity, particularly in drug discovery.
  • Piperidine Ring : A saturated six-membered ring that contributes to the compound's pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain 1,2,4-oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

The specific compound under review has not been extensively studied in isolation; however, its structural components suggest a potential for similar activity. The presence of trifluoromethyl groups is often associated with enhanced potency and selectivity in drug design.

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring is known to enhance the binding affinity of compounds to their targets, potentially leading to increased efficacy.

Neuroprotective Effects

Indoles have been studied for their neuroprotective properties. Research indicates that indole derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal tissues. Although specific studies on the neuroprotective effects of the compound are lacking, it is reasonable to hypothesize that it may share these beneficial properties due to its indole component.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeReference CompoundIC50 Value (µM)Cell Line/Model
AnticancerDoxorubicin15.63MCF-7
AntitubercularPefloxacin0.008 - 0.5PANC-1
NeuroprotectiveN/AN/AIn vitro models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

  • Compound 33: (Tetrahydro-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone () Key Differences: The indole is fused into a tetrahydro-pyridoindole system, increasing rigidity. The trifluoromethyl group is attached to a pyrazole rather than an oxadiazole. Synthesis: Prepared via GP1 (general procedure 1) with a 47% yield after purification. Implications: The pyridine-fused indole may enhance π-stacking interactions, while the pyrazole’s hydrogen-bonding capacity differs from oxadiazole’s electron-withdrawing nature.
  • Compound 15: (5-Fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone () Key Differences: Replaces indole with a fluoro-substituted indazole and substitutes piperidine with a 2-(trifluoromethyl)phenyl group. Physicochemical Data: Purity >99% (HPLC), ESI MS m/z 392 [M + H]+, 1H NMR shows distinct aromatic proton shifts due to fluorine and phenyl substituents. Implications: Indazole’s dual nitrogen atoms may improve binding to metal ions or acidic residues in targets compared to indole.

Analogues with Varied Substituents on the Piperidine Ring

  • (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1, ) Key Differences: Piperazine replaces piperidine, with a benzyl group increasing lipophilicity (logP ~3.5 estimated).
  • BP 1111: (1-Methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone () Key Differences: Benzimidazole replaces oxadiazole, and the indole is methylated at the 1-position.

Analogues with Alternative Linker Groups

  • [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () Key Differences: A dihydropyrazole-pyridine linker replaces the piperidine-oxadiazole system, with a phenyl substituent. Synthesis: Synthesized via chalcone condensation (11–36 hours reflux), yielding products with variable purity. Implications: The pyridine linker introduces basicity, which may affect solubility and off-target interactions.

Key Findings

  • Trifluoromethyl Groups : Common in analogues (e.g., ), they enhance metabolic stability and hydrophobic interactions but may reduce solubility.
  • Heterocyclic Linkers : Oxadiazole (target compound) vs. pyrazole () vs. benzimidazole () alter electronic profiles and target engagement.
  • Synthetic Challenges : The target compound’s oxadiazole-piperidine moiety may require specialized coupling methods, whereas pyrazole or phenyl analogues use more established routes (e.g., GP1 , chalcone condensation ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodology :

  • Multi-step synthesis involving cyclization of oxadiazole precursors and coupling with indole-piperidine scaffolds. Key steps include temperature-controlled cyclization (80–100°C) and catalyst-assisted coupling (e.g., Pd catalysts for C–N bond formation) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >90% purity. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
    • Data Example :
StepConditionsYield (%)Purity (HPLC)
Oxadiazole formation90°C, 12h, DMF6585%
Piperidine couplingPd(OAc)₂, 80°C, 6h7292%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm indole C–H environments (δ 7.1–7.8 ppm) and trifluoromethyl group (δ -63 ppm in ¹⁹F NMR) .
  • HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₇H₁₄F₃N₃O₂: 358.1067) .
  • FTIR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C–F stretch) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Analyze electron-withdrawing effects of CF₃ on oxadiazole ring (reduced electron density at N–O bonds, enhancing electrophilic substitution) .
  • Cyclic Voltammetry : Measure redox potentials to assess stability under oxidative conditions (e.g., E₁/₂ = +1.2 V vs. Ag/AgCl) .
    • Contradictions : Some studies report CF₃ groups reduce solubility in polar solvents, conflicting with computational predictions of increased dipole moments. Resolve via Hansen solubility parameter analysis .

Q. What strategies address low aqueous solubility in bioactivity assays?

  • Methodology :

  • Co-solvent systems : Use DMSO/PBS (v/v 1:9) for in vitro assays, maintaining <0.1% DMSO to avoid cytotoxicity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm, PDI <0.2) enhance bioavailability .

Q. How to resolve contradictory spectral data for intermediates?

  • Case Study :

  • Issue : Discrepancies in ¹H NMR shifts for piperidine protons (δ 3.5–4.2 ppm vs. δ 2.8–3.3 ppm).
  • Resolution : Variable-temperature NMR (VT-NMR) confirms conformational flexibility of the piperidine ring .

Biological Research Questions

Q. What in vitro models are suitable for evaluating its bioactivity?

  • Methodology :

  • Kinase inhibition assays : Screen against serine/threonine kinases (IC₅₀ determination via ADP-Glo™ assay) .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY conjugate) to track intracellular localization .

Q. How to analyze structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • Synthesize analogs with modified oxadiazole (e.g., methyl → ethyl) or indole (e.g., 5-fluoro substitution).
  • SAR Table :
DerivativeModificationIC₅₀ (μM)
ParentNone0.85
Analog A5-F-indole0.42
Analog BOxadiazole-CH₃→CF₃1.20

Data Analysis & Reproducibility

Q. How to validate computational docking results with experimental data?

  • Methodology :

  • Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets (ΔG = -9.2 kcal/mol). Validate via surface plasmon resonance (SPR) to measure binding kinetics (kₐ = 1.5×10⁴ M⁻¹s⁻¹, k𝒹 = 0.02 s⁻¹) .

Q. What are common pitfalls in scaling up synthesis?

  • Critical Factors :

  • Exothermic oxadiazole cyclization requires jacketed reactors for temperature control.
  • Catalyst poisoning by indole impurities necessitates pre-purification of starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.